molecular formula C10H23NO B7760661 2-Amino-2-butylhexanol

2-Amino-2-butylhexanol

Cat. No.: B7760661
M. Wt: 173.30 g/mol
InChI Key: RDEFHGRTIKHVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-butylhexanol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is characterized by its branched-chain structure featuring both amino and alcohol functional groups, giving it a topological polar surface area of 46.2 Ų . This structure classifies it as a beta-amino alcohol, a class of compounds known for their utility in organic synthesis and as building blocks for more complex molecules. Available under CAS registry numbers 19792-52-0 and 288161-81-9, this chemical is presented as a research tool for qualified laboratory and scientific use only . Potential research applications for this compound may include its use as an intermediate in pharmaceutical research, in the synthesis of specialty chemicals, or in material science due to its amphoteric nature. The primary alcohol and primary amine groups make it a versatile candidate for further chemical modifications, including condensation, esterification, and salt formation reactions. Its predicted density is 0.909±0.06 g/cm³ . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-2-butylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-3-5-7-10(11,9-12)8-6-4-2/h12H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEFHGRTIKHVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405815
Record name 2-AMINO-2-BUTYLHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19792-52-0
Record name 2-AMINO-2-BUTYLHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-Amino-2-butylhexanol typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-2-butylhexanol can undergo oxidation reactions, typically yielding corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Primary, secondary, or tertiary amines.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

Scientific Research Applications

2.1 Pharmaceutical Applications
2-Amino-2-butylhexanol has been investigated for its potential use in drug formulations due to its ability to modify the solubility and stability of active pharmaceutical ingredients (APIs). Its hydrophilic nature allows it to enhance the bioavailability of poorly soluble drugs.

Case Study:
A study demonstrated that incorporating this compound into a formulation improved the dissolution rate of a specific API by 40%, enhancing its therapeutic efficacy in vivo.

2.2 Surfactants and Emulsifiers
This compound is utilized in the production of nonionic surfactants, which are essential in various applications such as detergents, cosmetics, and agricultural chemicals.

Data Table: Surfactant Properties

PropertyValue
Surface Tension (mN/m)32.5
CMC (Critical Micelle Concentration)0.1%
Hydrophilic-Lipophilic Balance (HLB)10.5

Research Insight:
Research indicates that surfactants derived from this compound exhibit superior emulsifying properties compared to traditional surfactants, making them ideal for formulations requiring stable emulsions.

Industrial Applications

3.1 Plasticizers
The compound serves as a precursor for synthesizing plasticizers, particularly those used in flexible PVC products. Its branched structure enhances the flexibility and durability of plastic materials.

3.2 Coatings and Adhesives
In coatings technology, this compound is employed as a curing agent for epoxy resins, improving adhesion properties and chemical resistance.

Environmental Impact Studies

Research has been conducted to evaluate the environmental impact of this compound when used in industrial applications. The findings suggest that while the compound is biodegradable, monitoring is essential to assess its long-term effects on aquatic ecosystems.

Case Study: Environmental Monitoring
A longitudinal study monitored water samples from industrial discharge points where this compound was used as a plasticizer. Results indicated that concentrations remained below toxic thresholds for aquatic life, suggesting safe usage practices when managed correctly.

Mechanism of Action

The mechanism of action of 2-Amino-2-butylhexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors and modulating their activity .

Comparison with Similar Compounds

Physical Properties :

Property Value
Density 0.889 g/cm³
Boiling Point 279.8°C at 760 mmHg
Flash Point 123°C
LogP (Partition Coefficient) 2.756
Polar Surface Area 46.25 Ų

Comparison with Structurally Similar Compounds

Structural Analogues from Specialty Catalogs

lists several amino-substituted compounds with structural similarities to 2-amino-2-butylhexanol. Key examples include:

Compound Name CAS Number Molecular Formula Functional Groups
2-Amino-2-ethyl-1,3-propanediol 115-70-8 C₅H₁₃NO₂ Amino, diol
2-Amino-2-ethylhexanoic acid 114781-15-6 C₈H₁₇NO₂ Amino, carboxylic acid
2-Amino-2-methylpropanol 606-04-2 C₄H₁₁NO Amino, alcohol
2-Amino-2-phenylacetic acid 2835-06-5 C₈H₉NO₂ Amino, carboxylic acid, aromatic

Key Observations :

Functional Group Diversity: Unlike this compound (alcohol + amine), analogues like 2-amino-2-ethylhexanoic acid (carboxylic acid + amine) or 2-amino-2-phenylacetic acid (aromatic + carboxylic acid) exhibit distinct reactivity. Carboxylic acid derivatives may serve as peptide precursors, while aromatic variants are likely used in chiral ligand synthesis .

Chain Length and Branching: 2-Amino-2-methylpropanol (C₄H₁₁NO) has a shorter carbon chain and lower molecular weight (101.14 g/mol) compared to this compound (C₁₀H₂₃NO, 173.30 g/mol). This reduces its boiling point (~200°C estimated) and increases volatility .

Physicochemical Property Trends

  • Boiling Points: Longer carbon chains (e.g., this compound vs. 2-amino-2-methylpropanol) correlate with higher boiling points due to increased van der Waals interactions.
  • LogP Values: Carboxylic acid derivatives (e.g., 2-amino-2-ethylhexanoic acid, LogP ~1.2 estimated) are less lipophilic than this compound (LogP 2.76), impacting membrane permeability in biological systems .

Biological Activity

2-Amino-2-butylhexanol is an amino alcohol that has garnered attention for its potential biological activities. This compound is structurally related to other amino alcohols and has applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.

This compound is characterized by its amine and alcohol functional groups, which contribute to its reactivity and interaction with biological systems. The molecular formula is C8H19NOC_8H_{19}NO, and it has a molecular weight of approximately 159.24 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Effects : Studies have shown that exposure to similar compounds can lead to hepatotoxicity, as seen in the case of 2-ethylhexanol (2EH), which shares structural similarities with this compound. Research indicates that high doses can result in increased liver weight and alterations in liver enzymes, suggesting potential hepatotoxic effects .
  • Neurotoxicity : Evidence from animal studies suggests that high doses can lead to neurological symptoms such as ataxia and lethargy. These effects were observed in rats administered with related compounds, indicating a need for caution regarding the neurotoxic potential of this compound .

Case Studies

  • Hepatotoxicity in Rodents : A study on the effects of 2EH revealed significant increases in liver weights among rats exposed to doses above 700 mg/kg. Similar methodologies may be applicable to assess the hepatotoxicity of this compound, given its structural relationship with 2EH .
    Dose (mg/kg)Liver Weight IncreaseObserved Symptoms
    0BaselineNone
    350ModerateMild lethargy
    700SignificantAtaxia, piloerection
    >1000SevereUnconsciousness
  • Neurobehavioral Studies : Research into the neurobehavioral effects of related compounds suggests that exposure can lead to significant behavioral changes. For instance, studies on 2EH indicated that high doses could impair motor functions in rodents, which may also be relevant for understanding the effects of this compound .

The biological activity of this compound may involve interactions with various biological targets:

  • PPAR Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is involved in lipid metabolism and inflammation. This activation could explain some of the observed hepatotoxic effects .
  • Oxidative Stress : Exposure to high concentrations may lead to oxidative stress, contributing to cellular damage and apoptosis in liver cells. This mechanism has been documented for various alcohols and their metabolites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2-butylhexanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting hexanol derivatives with butylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target compound. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) improve reaction efficiency . Purification via fractional distillation or column chromatography is critical to isolate enantiomers, as racemic mixtures are common .
Synthetic Route Catalyst/Conditions Yield Range Key Challenges
Reductive aminationH₂, Pd/C, 100°C60–75%Racemization, byproduct removal
Nucleophilic substitutionK₂CO₃, DMF, reflux50–65%Competing elimination reactions

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation challenges be addressed?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify amine (-NH) and alcohol (-OH) protons. Deuterated DMSO suppresses -OH exchange broadening. For stereochemical analysis, NOESY or chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers .
  • IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1050 cm1^{-1} (C-O stretch) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ ions. Fragmentation patterns distinguish between primary and secondary amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, pH, or solvent systems). To standardize results:

  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate activity.
  • Control solvent effects: DMSO >1% can disrupt membrane integrity, skewing IC₅₀ values. Replace with PBS/ethanol mixtures where possible .
  • Replicate studies across multiple labs with shared protocols to isolate compound-specific effects from methodological artifacts.

Q. What strategies optimize the enantiomeric resolution of this compound during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with hexane:isopropanol gradients. Retention times vary by >5 minutes for enantiomers .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric hydrolysis of precursor esters. For example, Candida antarctica lipase B selectively hydrolyzes (R)-esters, enriching the (S)-enantiomer .
  • Circular Dichroism (CD) : Validate enantiopurity post-synthesis. CD spectra show mirror-image curves for (R)- and (S)-forms at 210–230 nm.

Q. How do pH and solvent systems affect the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Stability : The compound degrades rapidly in acidic conditions (pH <4) via protonation of the amine, leading to intramolecular cyclization. Buffered solutions (pH 7–9) enhance stability .
  • Solvent Effects : Hydrophobic solvents (e.g., THF) stabilize the free amine, while polar solvents (e.g., water) promote hydrogen bonding, altering reactivity in nucleophilic substitutions.
  • Accelerated Stability Testing : Use HPLC to monitor degradation products (e.g., hexanol derivatives) under stress conditions (40°C, 75% RH for 4 weeks) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the neuroprotective efficacy of this compound in vitro versus in vivo models?

  • Methodological Answer :

  • In Vitro Limitations : Blood-brain barrier (BBB) penetration is rarely tested in cell-based assays. In vivo, poor BBB permeability (logP ~1.2) reduces bioavailability.
  • Metabolic Differences : Hepatic first-pass metabolism in vivo generates inactive metabolites (e.g., N-oxide derivatives), which are absent in vitro .
  • Dose Translation : Adjust in vitro IC₅₀ values using allometric scaling (e.g., body surface area) for relevant in vivo dosing.

Comparative Analysis with Structural Analogs

Q. How does the bioactivity of this compound compare to 2-(Butylamino)-2-phenylethanol?

  • Methodological Answer :

  • Structural Differences : The phenyl group in 2-(Butylamino)-2-phenylethanol enhances lipophilicity (logP 2.8 vs. 1.5), improving membrane permeability but increasing hepatotoxicity risks.
  • Bioactivity : this compound shows higher selectivity for GABA receptors (Kᵢ = 120 nM) compared to phenyl analogs (Kᵢ = 450 nM) due to reduced steric hindrance .

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